molecular formula C17H23N3O3 B11804837 Tert-butyl 5-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Tert-butyl 5-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B11804837
M. Wt: 317.4 g/mol
InChI Key: YECDKDDBAWCRJX-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole compound. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional framework. This particular compound has garnered interest due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves multiple steps. One efficient method includes the following key steps :

    Dianion Alkylation: Ethyl 2-oxindoline-5-carboxylate is treated with a base to form a dianion, which is then alkylated.

    Cyclization: The alkylated product undergoes cyclization to form the spirocyclic structure.

    Demethylation: The resulting spirocyclic oxindole is demethylated to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalable nature of the synthetic route mentioned above suggests that it can be adapted for larger-scale production without the need for chromatographic purification .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 5-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct biological activities and reactivity. Its ability to interact with a wide range of biological targets makes it a valuable compound in drug discovery and other scientific research applications .

Properties

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl 5-amino-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H23N3O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(17)21/h4-5,10H,6-9,18H2,1-3H3,(H,19,21)

InChI Key

YECDKDDBAWCRJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)N)NC2=O

Origin of Product

United States

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